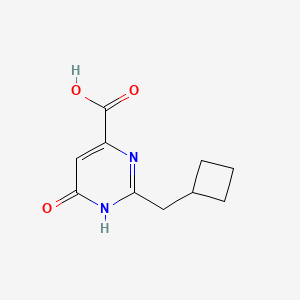

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- 2-(Cyclopentylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- 2-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Uniqueness

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

- Molecular Formula : C₁₀H₁₂N₂O₃

- Molecular Weight : 208.21 g/mol

- CAS Number : 1933641-43-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an antiviral agent and enzyme inhibitor.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyrimidines exhibit antiviral properties. For instance, compounds similar to this compound have shown promising results in inhibiting human cytomegalovirus (HCMV) replication in vitro. The structure-activity relationship suggests that modifications at the cyclobutylmethyl position can enhance antiviral efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including xanthine oxidase and HIV-associated enzymes. The mechanism of action typically involves the chelation of metal ions necessary for enzyme activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. The carboxylic acid functionality is critical for binding affinity and inhibitory potency against target enzymes.

| Functional Group | Effect on Activity |

|---|---|

| Carboxylic Acid | Essential for binding |

| Cyclobutyl Group | Modulates lipophilicity |

| Ketone Group | Influences electronic properties |

Study 1: Antiviral Efficacy

A study published in Molecules reported that derivatives of dihydropyrimidines showed significant inhibition of HCMV at concentrations around 10 μM without notable cytotoxicity. The most active compounds were further tested for dose-response relationships, revealing an effective concentration range (EC50) indicative of their potential therapeutic use .

Study 2: Enzyme Inhibition Profile

Research highlighted in MDPI focused on the inhibition of xanthine oxidase by dihydropyrimidine derivatives. The study demonstrated that structural modifications could enhance inhibitory potency, with some analogs achieving IC50 values in the low micromolar range. This suggests a viable pathway for developing new xanthine oxidase inhibitors based on the dihydropyrimidine scaffold .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(cyclobutylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c13-9-5-7(10(14)15)11-8(12-9)4-6-2-1-3-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |

InChI Key |

ACBJHCOMQAFFPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.